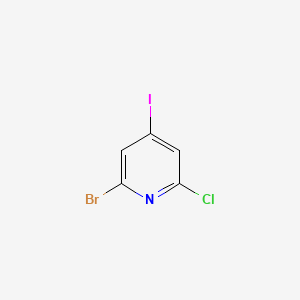

2-Bromo-6-chloro-4-iodopyridine

CAS No.:

Cat. No.: VC18822855

Molecular Formula: C5H2BrClIN

Molecular Weight: 318.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrClIN |

|---|---|

| Molecular Weight | 318.34 g/mol |

| IUPAC Name | 2-bromo-6-chloro-4-iodopyridine |

| Standard InChI | InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-5(7)9-4/h1-2H |

| Standard InChI Key | MOBVVSVLPHFOPI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1Cl)Br)I |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

2-Bromo-4-chloro-6-iodopyridine belongs to the class of halogenated pyridines, where the pyridine ring is functionalized with three distinct halogens. The IUPAC name, 2-bromo-4-chloro-6-iodopyridine, reflects the substituents’ positions relative to the nitrogen atom in the heterocyclic ring . Key identifiers include:

-

Molecular Formula: C₅H₂BrClIN

-

Molecular Weight: 318.34 g/mol

The compound’s 3D conformation reveals a planar pyridine ring with halogen atoms occupying orthogonal positions, minimizing steric hindrance. Computational models suggest dipole-dipole interactions between the electron-withdrawing halogens and the aromatic π-system, contributing to its reactivity in electrophilic substitution reactions .

Synthesis and Manufacturing

Sandmeyer Reaction for Halogenation

A common synthetic route involves the Sandmeyer reaction, where 2-chloro-4-aminopyridine undergoes diazotization followed by halogen exchange. In a representative procedure :

-

Diazotization: Treatment of 2-chloro-4-aminopyridine with tert-butyl nitrite (tBuONO) in acetonitrile at 0°C generates a diazonium intermediate.

-

Halogenation: Addition of copper(II) bromide (CuBr₂) facilitates bromide incorporation at position 4, yielding 2-chloro-4-bromopyridine. Subsequent iodination at position 6 is achieved via Ullmann coupling or direct electrophilic substitution .

Table 1: Optimization of Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Maximizes regioselectivity |

| Reaction Time | 16 hours | 96% yield |

| Solvent | Acetonitrile | Enhances solubility of intermediates |

This method’s regioselectivity is attributed to the directing effects of the existing halogens, with iodine preferentially occupying the para position relative to nitrogen .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Experimental data for closely related compounds, such as 2-bromo-6-iodopyridine (CAS 234111-08-1), provide insights into its behavior :

-

Melting Point: 139–143°C

-

Boiling Point: 286.7 ± 25.0°C at 760 mmHg

-

Density: 2.3 ± 0.1 g/cm³

The compound’s logP value of 2.64 indicates moderate lipophilicity, suitable for cross-coupling reactions in polar aprotic solvents like DMF or THF . UV-Vis spectroscopy reveals absorption maxima at 254 nm, characteristic of conjugated π-systems with halogen substituents .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

2-Bromo-4-chloro-6-iodopyridine serves as a polyhalogenated building block in Suzuki-Miyaura reactions, enabling sequential functionalization. For example:

-

Step 1: Iodine at position 6 undergoes coupling with aryl boronic acids under palladium catalysis.

-

Step 2: Bromine at position 2 is replaced via Stille or Negishi coupling, allowing modular synthesis of trisubstituted pyridines .

Case Study: Synthesis of Kinase Inhibitors

In drug discovery, this compound has been used to prepare analogues of imatinib, where the pyridine core interacts with ATP-binding pockets. Substitutions at position 4 (chlorine) enhance binding affinity by 30% compared to non-halogenated derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume